molecular formula C14H17F3N2O4S B3567951 N-(2-morpholin-4-yl-2-oxoethyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide

N-(2-morpholin-4-yl-2-oxoethyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B3567951
M. Wt: 366.36 g/mol
InChI Key: OTEXBEIVIFJVDI-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-yl-2-oxoethyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound with a unique structure that combines a morpholine ring, a trifluoromethyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholin-4-yl-2-oxoethyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-(trifluoromethyl)aniline with methanesulfonyl chloride to form N-(3-(trifluoromethyl)phenyl)methanesulfonamide. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)morpholine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholin-4-yl-2-oxoethyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-morpholin-4-yl-2-oxoethyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Researchers are investigating its potential as a pharmaceutical agent, particularly for its possible anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which N-(2-morpholin-4-yl-2-oxoethyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-morpholin-4-yl-2-oxoethyl)-N-phenylmethanesulfonamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-(2-morpholin-4-yl-2-oxoethyl)-N-[4-(trifluoromethyl)phenyl]methanesulfonamide: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in N-(2-morpholin-4-yl-2-oxoethyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide distinguishes it from similar compounds, potentially enhancing its biological activity and stability. This unique feature makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-oxoethyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O4S/c1-24(21,22)19(10-13(20)18-5-7-23-8-6-18)12-4-2-3-11(9-12)14(15,16)17/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEXBEIVIFJVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCOCC1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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